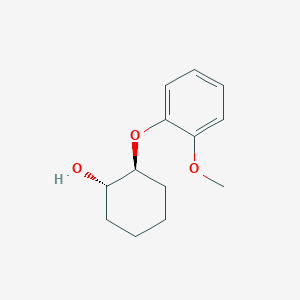![molecular formula C20H25N5O2 B2697866 (3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2176201-51-5](/img/structure/B2697866.png)
(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone can be achieved through multi-step organic reactions. One possible route begins with the alkylation of dimethylaniline to introduce the (3-(dimethylamino)phenyl) group. This is followed by a cyclization reaction involving morpholine and appropriate pyrido[2,3-d]pyrimidine intermediates.
Industrial Production Methods: Industrial production might involve large-scale reactions under controlled conditions, such as precise temperature regulation and the use of high-purity reagents, to ensure yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, including:
Oxidation and Reduction: These reactions could modify the electronic properties of the aromatic systems and nitrogen-containing heterocycles.
Substitution Reactions: Halogenations, nitrations, and sulfonations are possible, owing to the presence of reactive aromatic and heterocyclic components.
Common Reagents and Conditions: Common reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reductions, and acids or bases for substitution reactions.
Major Products Formed: The major products would depend on the reaction conditions and the reagents used. For instance, oxidation might yield quinones, while substitutions could introduce various functional groups onto the aromatic ring.
4. Scientific Research Applications: This compound finds numerous applications across various scientific domains:
Chemistry: Its diverse functional groups make it a valuable molecule for studying reactivity patterns and developing new synthetic methodologies.
Biology: The compound’s structural features enable investigations into enzyme binding and molecular interactions within biological systems.
Medicine: Due to its potential bioactivity, it's a candidate for drug discovery and development, particularly in targeting specific biochemical pathways.
Industry: It might be used in the synthesis of novel materials or as an intermediate in the manufacture of complex pharmaceuticals.
Mécanisme D'action
Molecular Targets: The specific molecular targets of (3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone are not fully elucidated, but it likely interacts with various enzymes and receptors due to its structural diversity.
Pathways Involved: It might affect pathways involving neurotransmitter modulation, signal transduction, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness: Compared to similar compounds, (3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone stands out due to the unique combination of functional groups that confer specific reactivity and potential bioactivity.
List of Similar Compounds: Compounds such as (2-(dimethylamino)phenyl)(2-pyrrolidino-5,6-dihydro-4H-pyrido[2,3-d]pyrimidin-8(7H)-yl)methanone share structural similarities but might exhibit different reactivity and bioactivity profiles.
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23(2)17-7-3-5-15(13-17)19(26)25-8-4-6-16-14-21-20(22-18(16)25)24-9-11-27-12-10-24/h3,5,7,13-14H,4,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMKOYLLZJTMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2697793.png)


![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)


![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(dimethylsulfamoyl)benzoyl]thiourea](/img/structure/B2697805.png)
